molecular formula C11H13ClFNS B2468498 2-(6-Fluoro-2-methyl-1-benzothiophen-3-yl)ethanamine;hydrochloride CAS No. 2418695-23-3

2-(6-Fluoro-2-methyl-1-benzothiophen-3-yl)ethanamine;hydrochloride

Cat. No. B2468498
CAS RN: 2418695-23-3
M. Wt: 245.74
InChI Key: CBGQBKSPYXLNGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(6-Fluoro-2-methyl-1-benzothiophen-3-yl)ethanamine;hydrochloride” is a potent chemical compound with diverse research applications. It is a solid substance with a molecular weight of 213.73 .

Scientific Research Applications

Antimicrobial and Antifungal Activity

  • A study by Pejchal, Pejchalová, and Růžičková (2015) synthesized compounds related to 2-(6-Fluoro-2-methyl-1-benzothiophen-3-yl)ethanamine hydrochloride, demonstrating their potential in antimicrobial and antifungal activities. These compounds showed comparable or slightly better activity than standard medicinal agents such as chloramphenicol, cefoperazone, and amphotericin B (Pejchal, Pejchalová, & Růžičková, 2015).

Enzyme Inhibition for Therapeutic Applications

  • Another study by Pejchal, Štěpánková, and Drabina (2011) focused on synthesizing derivatives of this compound for inhibiting acetylcholinesterase (ACHE) and butyrylcholinesterase (BCHE), enzymes linked to Alzheimer's disease. These derivatives displayed significant inhibition activity, suggesting potential therapeutic applications (Pejchal, Štěpánková, & Drabina, 2011).

DNA Binding and Nuclease Activity

  • Kumar et al. (2012) studied Cu(II) complexes of ligands related to this compound, revealing their ability to bind with DNA and demonstrate nuclease activity. This suggests potential applications in gene therapy or molecular biology research (Kumar et al., 2012).

Cytotoxicity and Potential in Cancer Therapy

  • A 2016 study by Pejchal et al. synthesized derivatives as pseudo-irreversible inhibitors of AChE and BChE. These compounds showed high inhibitory activity with minimal cytotoxicity, indicating their potential use in cancer therapy, particularly for brain-related cancers (Pejchal et al., 2016).

Fluorescence and Solvatochromism in Molecular Probes

  • Morimoto et al. (2018) explored the solvatochromism of fluorescent diarylethene derivatives, related to this compound, which can be used as molecular probes for acquiring physical and chemical information in microstructures (Morimoto et al., 2018).

Impurity Analysis in Pharmaceutical Synthesis

  • Reddy et al. (2012) identified and characterized impurities in Raloxifene Hydrochloride, a drug closely related to this compound, highlighting the importance of such compounds in ensuring the purity and efficacy of pharmaceutical products (Reddy et al., 2012).

Photovoltaic Efficiency and Ligand-Protein Interactions

  • Mary et al. (2020) conducted spectroscopic and quantum mechanical studies on benzothiazolinone acetamide analogs, related to this compound, evaluating their potential in photovoltaic cells and as ligand-protein interactors, suggesting diverse applications in renewable energy and biochemistry (Mary et al., 2020).

properties

IUPAC Name

2-(6-fluoro-2-methyl-1-benzothiophen-3-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNS.ClH/c1-7-9(4-5-13)10-3-2-8(12)6-11(10)14-7;/h2-3,6H,4-5,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBGQBKSPYXLNGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(S1)C=C(C=C2)F)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Fluoro-2-methyl-1-benzothiophen-3-yl)ethanamine;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.